molecular formula C9H13NO2 B038743 3-Pentylisoxazole-5-carbaldehyde CAS No. 121604-57-7

3-Pentylisoxazole-5-carbaldehyde

Cat. No.: B038743
CAS No.: 121604-57-7
M. Wt: 167.2 g/mol
InChI Key: FVUSIHDVFRLUFU-UHFFFAOYSA-N
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Description

3-Pentylisoxazole-5-carbaldehyde is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its molecular formula C9H13NO2 and a molecular weight of 167.20 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentylisoxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of nitrile oxides with terminal acetylenes in the presence of a copper(I) catalyst. This one-pot procedure is regioselective and experimentally convenient . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-Pentylisoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-Pentylisoxazole-5-carboxylic acid.

    Reduction: Formation of 3-Pentylisoxazole-5-methanol.

    Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

3-Pentylisoxazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentylisoxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function and leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Pentylisoxazole-5-carboxylic acid
  • 3-Pentylisoxazole-5-methanol
  • 3-Pentylisoxazole-4-carbaldehyde

Comparison

3-Pentylisoxazole-5-carbaldehyde is unique due to its specific substitution pattern on the isoxazole ring. Compared to its analogs, it offers distinct reactivity and potential biological activities. For instance, the presence of the aldehyde group allows for specific chemical transformations that are not possible with carboxylic acid or alcohol derivatives .

Properties

IUPAC Name

3-pentyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-5-8-6-9(7-11)12-10-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUSIHDVFRLUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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